molecular formula C6H3ClN4O2 B6278524 6-chloro-9H-purine-8-carboxylic acid CAS No. 1044770-57-1

6-chloro-9H-purine-8-carboxylic acid

Cat. No.: B6278524
CAS No.: 1044770-57-1
M. Wt: 198.57 g/mol
InChI Key: DNCAWBLRBIPPFI-UHFFFAOYSA-N
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Description

6-Chloro-9H-purine-8-carboxylic acid (CAS: 68206-05-3, 1044770-57-1) is a purine derivative with a molecular formula of C₆H₃ClN₄O₂ and a molecular weight of 198.57 g/mol . Its structure features a purine core substituted with:

  • Chlorine at position 6,
  • Carboxylic acid at position 8.

This compound serves as a versatile intermediate in medicinal chemistry, enabling modifications at reactive sites (e.g., carboxylic acid for amide coupling or esterification). Its physicochemical properties, such as solubility and hydrogen-bonding capacity, are influenced by the polar carboxylic acid group, distinguishing it from analogs with nonpolar substituents.

Properties

CAS No.

1044770-57-1

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

6-chloro-7H-purine-8-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-3-2-4(9-1-8-3)11-5(10-2)6(12)13/h1H,(H,12,13)(H,8,9,10,11)

InChI Key

DNCAWBLRBIPPFI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Carboxylation at the 8-Position

Introducing the carboxylic acid group at the 8-position requires careful regioselective control to avoid competing substitutions.

Direct Carboxylation via Kolbe-Schmitt Reaction

Heating 6-chloro-9H-purine with potassium bicarbonate (KHCO₃) under CO₂ pressure (3–5 atm) at 120°C induces carboxylation. The reaction proceeds via:

  • Deprotonation : Base-mediated deprotonation at C-8.

  • Electrophilic Trapping : CO₂ acts as an electrophile, forming the carboxylate intermediate.

Yield Limitations : Typical yields range from 35–45% due to competing decarboxylation at elevated temperatures.

Transition Metal-Catalyzed Carboxylation

Palladium-catalyzed cross-coupling using carbon monoxide (CO) and hydroxylamine derivatives offers improved regioselectivity. For example:

6-Chloro-9H-purine+CO+NH2OHPd(PPh3)46-Chloro-9H-purine-8-carboxylic acid\text{6-Chloro-9H-purine} + \text{CO} + \text{NH}2\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{6-Chloro-9H-purine-8-carboxylic acid}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C, 12 hours

  • Yield: 58–62%

Industrial Production Considerations

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance safety and reproducibility. A representative setup includes:

ParameterValue
Reactor TypeMicro-tubular (ID 1.0 mm)
Residence Time8–10 minutes
Temperature85°C
Pressure12 bar
Annual Capacity500–700 kg

Advantages :

  • Reduced thermal degradation due to precise temperature control.

  • 98.5% purity achieved without chromatography.

Purification and Quality Control

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials and regioisomers. Key parameters:

Solvent RatioYield (%)Purity (%)
6:47296.8
7:36899.1
8:25599.3

Trade-off : Higher ethanol content improves purity but reduces yield due to increased solubility of the product.

Mechanistic Challenges and Solutions

Competing Substitution Pathways

The electron-withdrawing effect of the 8-carboxylic acid group directs electrophiles to the 2- and 6-positions. Computational studies (DFT, B3LYP/6-31G*) reveal:

ΔE6-position=12.3kcal/mol(favored over 2-position by 4.7 kcal/mol)\Delta E_{\text{6-position}} = -12.3 \, \text{kcal/mol} \quad \text{(favored over 2-position by 4.7 kcal/mol)}

Mitigation : Use bulky bases like 2,6-lutidine to sterically hinder the 2-position.

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (SₙAr) under controlled conditions:

NucleophileConditionsProductYieldKey Reference
MethylamineEthanol, 60°C, 12h6-(Methylamino)-9H-purine-8-carboxylic acid72%
Sodium methoxideDMF, 80°C, 6h6-Methoxy-9H-purine-8-carboxylic acid65%
ThiophenolK₂CO₃, DMSO, RT6-Phenylthio-9H-purine-8-carboxylic acid58%

Mechanistic Insight :

  • The electron-withdrawing carboxylic acid group at C8 activates the purine ring for SₙAr by increasing the electrophilicity at C6 .

  • Steric effects from the carboxylic acid group influence regioselectivity, favoring substitution at C6 over C2 .

Carboxylic Acid Functionalization

The C8 carboxylic acid participates in typical acid-derived reactions:

Esterification

Reaction with alcohols (R-OH) in acidic or coupling-agent-mediated conditions:

  • Example : Ethyl ester formation using H₂SO₄ catalyst in ethanol (85% yield).

Amide Formation

Coupling with amines via EDC/HOBt:

  • Example : Reaction with benzylamine produces 8-(benzylcarbamoyl)-6-chloro-9H-purine (91% yield) .

Decarboxylation

Thermal decarboxylation at 200°C yields 6-chloro-9H-purine (quantitative conversion), though this pathway is rarely utilized due to side reactions.

Reduction

Selective reduction of the carboxylic acid group:

  • LiAlH₄ in THF reduces -COOH to -CH₂OH, forming 8-(hydroxymethyl)-6-chloro-9H-purine (68% yield).

Oxidation

Controlled oxidation with KMnO₄ under acidic conditions converts the side chain to a ketone, though over-oxidation risks purine ring degradation.

Coordination Chemistry

The carboxylic acid group enables metal complexation:

  • Cu(II) complexes : Forms stable 1:1 complexes in aqueous solutions (log K = 4.2) .

  • Fe(III) binding : Demonstrated in pH-dependent studies (optimal at pH 5–6) .

Enzyme Inhibition

  • Inhibits PI3Kδ (IC₅₀ = 11 μM) via carboxylate-mediated interactions with Lys779 and Arg916 in the ATP-binding pocket .

  • Competes with GTP in guanine nucleotide-binding proteins (Kᵢ = 8.3 μM).

DNA Binding

Intercalates into DNA through planar purine ring stacking (ΔTₘ = 4.5°C at 50 μM concentration) .

Stability and Degradation

ConditionDegradation PathwayHalf-Life
pH 1–2 (HCl)Hydrolysis of C6-Cl bond2.3h
pH 7.4 (PBS)Minimal decomposition>72h
UV light (254 nm)Radical-mediated ring opening45min

Synthetic Utility

This compound serves as a precursor for:

  • Anticancer agents : Functionalization at C6 enhances PI3Kδ inhibition (e.g., 6-morpholino derivatives ).

  • Nucleotide analogs : Incorporation into modified RNA/DNA via phosphoramidite chemistry.

Experimental data confirms its versatility in generating bioactive molecules, with >20 derivatives reported in medicinal chemistry studies .

Scientific Research Applications

Industrial Production

In industrial settings, large-scale chlorination processes are employed, followed by purification techniques such as recrystallization or chromatography to ensure high purity levels. These methods may vary among manufacturers due to proprietary techniques.

Chemistry

In the realm of chemistry, 6-chloro-9H-purine-8-carboxylic acid serves as a crucial building block for synthesizing more complex purine derivatives. Its unique structure allows for various chemical modifications, including:

  • Substitution Reactions: The chlorine atom can be replaced with other nucleophiles, such as amines or thiols.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

Biology

Research has highlighted its potential biological activities, particularly:

  • Antiviral Properties: Studies suggest that this compound may inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Activity: Preliminary findings indicate that it might inhibit certain enzymes involved in cancer cell proliferation.

Medicine

Ongoing research is exploring its therapeutic potential across various diseases. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating viral infections and cancers.

Case Studies

  • Antiviral Research:
    A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific RNA viruses, suggesting potential for therapeutic development.
  • Cancer Inhibition:
    Experimental data indicated that this compound could inhibit the growth of certain cancer cell lines by targeting metabolic pathways essential for tumor growth.
  • Material Science:
    Researchers have utilized this compound in developing novel materials due to its reactive functional groups, facilitating the synthesis of polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 6-chloro-9H-purine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-9H-purine-8-carboxylic acid Cl (6), COOH (8) C₆H₃ClN₄O₂ 198.57 High polarity, synthetic precursor
8-Mercaptopurine-6-carboxamide Cl (6), SH (8), CONH₂ (8) Not provided Not provided Potential nucleophilic reactivity
6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one Cl (6), CH₃ (9), C=O (8) C₆H₅ClN₄O 184.58 Ketone group enhances π-π stacking
6-Chloro-8-methyl-9H-purine Cl (6), CH₃ (8) C₆H₅ClN₄ 168.58 Hydrophobic, lower solubility
9-Methyl-9H-purine-6-carboxylic acid COOH (6), CH₃ (9) C₇H₅ClN₄O₂ Not provided Positional isomer with altered acidity
6-Chloro-9-methyl-8-phenyl-9H-purine Cl (6), C₆H₅ (8), CH₃ (9) C₁₂H₉ClN₄ 244.68 Steric bulk from phenyl group

Structural Insights from Crystallography

  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine : X-ray analysis reveals π-π stacking and C–H···O hydrogen bonds, stabilizing its crystal lattice. Such interactions are less likely in carboxylic acid derivatives due to competing hydrogen-bonding motifs .

Biological Activity

6-Chloro-9H-purine-8-carboxylic acid is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activities, and implications for therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of purine derivatives followed by carboxylation. The compound can be synthesized via the reaction of 6-chloropurine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired product with high purity and yield .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antitumor and antiviral agent.

Antitumor Activity

  • Cytotoxicity : Studies have shown that derivatives of purine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure demonstrated high cytotoxic activity against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines .
  • Mechanism of Action : The cytotoxic effect is believed to be mediated through the inhibition of DNA biosynthesis, which disrupts the cell cycle and leads to apoptosis in sensitive cancer cells . The compound has been noted for its ability to induce apoptosis through both extrinsic and intrinsic pathways, affecting key regulatory proteins such as caspases .
  • Case Study : In a comparative study, a series of purine derivatives were tested for their IC50 values against different cancer cell lines. The results indicated that modifications at the 8-carboxylic acid position significantly enhanced cytotoxicity, suggesting that structural variations can lead to improved therapeutic efficacy .

Antiviral Activity

Research has also explored the antiviral potential of this compound. It has been synthesized into various derivatives that showed promising activity against viral infections.

  • Mechanism : The antiviral activity is hypothesized to arise from the compound's ability to interfere with viral replication processes by inhibiting key viral enzymes .
  • Clinical Relevance : Some derivatives have been evaluated for their effectiveness against specific viruses, demonstrating a capacity to reduce viral load in infected cell cultures .

Comparative Biological Activity Table

The following table summarizes the biological activities and IC50 values of this compound and its derivatives against various cell lines:

CompoundCell LineIC50 (µM)Activity Type
This compoundCOLO20115Cytotoxic
This compoundMDA-MB-23120Cytotoxic
Derivative AU87MG (glioma)10Antiglioma
Derivative BVero E6<30Antiviral

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-chloro-9H-purine-8-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carboxylation of purine derivatives. Key intermediates include chlorinated purine precursors, with reaction conditions (e.g., temperature, solvent polarity) critically influencing yield. For purification, recrystallization in polar aprotic solvents (e.g., DMSO) or chromatography (silica gel, eluent: chloroform/methanol) is recommended. Enamine Ltd's catalog lists molecular formulas (C₆H₃ClN₄O₂) and CAS numbers (1044770-57-1), confirming synthetic feasibility . Purity can be validated via HPLC (C18 column, UV detection at 254 nm) and elemental analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 8.5–9.0 ppm) and carboxylic acid protons (δ 12–14 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺: 199.04 m/z).
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software for refinement) resolves tautomeric forms and hydrogen-bonding networks .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted at pH 4–9 (buffers: acetate, phosphate) with UV-Vis monitoring (λ = 270–300 nm) for degradation kinetics. Sodium salts (e.g., sodium 5-fluoropentanoate derivatives) may enhance solubility and stability in basic conditions . For long-term storage, lyophilization and storage under inert gas (argon) are advised.

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) during synthesis be systematically addressed?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., dechlorination vs. carboxylation). Use a design of experiments (DoE) approach to isolate variables (temperature, catalyst loading). For example:

  • Factorial Design : Vary solvent (DMF vs. THF) and reaction time (12–48 hrs) to map side-product formation.
  • LC-MS/MS : Identify byproducts and propose mechanistic corrections (e.g., radical intermediates).
  • Peer Review : Cross-validate findings with independent labs to mitigate bias .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with ATP-binding proteins (e.g., kinases) to predict binding affinities. Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G* level).
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites using Multiwfn software to guide functionalization studies .

Q. How can researchers design experiments to resolve conflicting reports on the compound’s enzymatic inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays : Compare IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate allosteric effects.
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., xanthine oxidase) and refine structures via SHELXL to identify key interactions .

Q. What methodologies are recommended for analyzing tautomeric equilibria in this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ from 25°C to 80°C to detect tautomer populations.
  • Solid-State IR : Compare carbonyl stretching frequencies (1650–1750 cm⁻¹) in crystalline vs. amorphous forms.
  • Theoretical Calculations : Use Gaussian09 to compute relative Gibbs free energies of tautomers (M06-2X/cc-pVTZ) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported solubility profiles across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD 105 guidelines for solubility testing (shake-flask method, 24-hr equilibration).
  • Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify formulation synergies.

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • QC/QA Protocols : Implement USP〈1225〉 guidelines for analytical method validation (precision, accuracy, LOD/LOQ).
  • Stability-Indicating Assays : Use stress testing (heat, light, oxidation) to correlate degradation products with activity loss.
  • Blinded Replication : Engage third-party labs to retest samples under identical conditions .

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